An In-depth Technical Guide to 1-(Azidomethoxy)butane: A Predictive Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(Azidomethoxy)butane: A Predictive Profile for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(Azidomethoxy)butane is limited in publicly available literature. Therefore, this guide presents a predictive profile based on the well-established chemical principles of its constituent functional groups (azide, ether, and butane) and data from structurally analogous compounds. All predicted data and methodologies should be considered as a starting point for experimental validation.
Introduction
1-(Azidomethoxy)butane is an organic compound featuring a unique combination of an azide moiety and an ether linkage attached to a butane chain. This bifunctional architecture makes it a molecule of significant interest in synthetic chemistry, particularly for applications in medicinal chemistry and materials science. The presence of the azide group allows for its versatile participation in a variety of chemical transformations, most notably in "click chemistry" via Huisgen 1,3-dipolar cycloadditions to form stable triazole linkages.[1][2] This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential applications to support further research and development.
Physicochemical Properties: A Predictive Summary
The following table summarizes the predicted physicochemical properties of 1-(Azidomethoxy)butane. These values are estimated based on the properties of related compounds such as 1-azidobutane and butyl methyl ether.[3][4]
| Property | Predicted Value |
| Molecular Formula | C₅H₁₁N₃O |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated to be in the range of 150-170 °C |
| Density | ~0.95 g/mL (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. |
Molecular Structure
The structure of 1-(Azidomethoxy)butane consists of a butyl group attached to an oxygen atom, which in turn is connected to a methylene group bearing an azide functionality.
Caption: Predicted molecular structure of 1-(Azidomethoxy)butane.
Proposed Synthesis
A validated experimental protocol for the synthesis of 1-(Azidomethoxy)butane is not available in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of similar azido-compounds.[1][5] The proposed synthesis involves a two-step process starting from butanol.
Experimental Protocol
Step 1: Synthesis of 1-(Chloromethoxy)butane
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To a stirred solution of butanol (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane, DCM), slowly bubble dry hydrogen chloride gas at 0 °C.
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Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1-(chloromethoxy)butane, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Azidomethoxy)butane
-
Dissolve the crude 1-(chloromethoxy)butane (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or by the disappearance of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-(Azidomethoxy)butane.
Caption: Proposed synthetic workflow for 1-(Azidomethoxy)butane.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(Azidomethoxy)butane. These predictions are based on the analysis of structurally similar compounds.[5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 0.9 - 1.0 | Triplet | ~7 |
| CH₂CH₂CH₃ | 1.3 - 1.5 | Multiplet | - |
| OCH₂CH₂ | 1.5 - 1.7 | Multiplet | - |
| OCH₂ | 3.5 - 3.7 | Triplet | ~6.5 |
| OCH₂N₃ | 4.9 - 5.1 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | 13 - 15 |
| CH₂CH₂CH₃ | 18 - 20 |
| OCH₂CH₂ | 30 - 32 |
| OCH₂ | 68 - 72 |
| OCH₂N₃ | 88 - 92 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) stretch | ~2100 | Strong, Sharp |
| C-O-C stretch | 1100 - 1150 | Strong |
| C-H (sp³) stretch | 2850 - 3000 | Medium to Strong |
Reactivity and Applications in Drug Development
The chemical reactivity of 1-(Azidomethoxy)butane is primarily governed by the azide functional group.
-
1,3-Dipolar Cycloaddition: The azide moiety can readily participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form highly stable 1,2,3-triazole rings.[1] This "click chemistry" reaction is exceptionally efficient and is widely employed in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular architectures.[2] The butoxy group can modulate the solubility and pharmacokinetic properties of the resulting triazole-containing compounds.
-
Reduction to Amine: The azide can be reduced to a primary amine, providing a handle for further functionalization, such as amide bond formation.
-
Staudinger Ligation: The azide can react with phosphines in a Staudinger ligation to form an aza-ylide, which can then be trapped with an electrophile.
The bifunctional nature of 1-(Azidomethoxy)butane makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[7] The ether linkage can improve the metabolic stability and cell permeability of drug candidates.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution.[8]
-
Potential Hazards: While the risk of explosion for small-scale laboratory synthesis is generally low, it is crucial to avoid heating the compound to high temperatures or subjecting it to shock.
-
Safe Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Keep the compound away from strong oxidizing agents and reducing agents.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[11]
Conclusion
1-(Azidomethoxy)butane represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in organic synthesis and drug discovery. Its predicted properties and reactivity, particularly its suitability for click chemistry, make it an attractive tool for the construction of novel molecular scaffolds. The synthetic protocol and spectroscopic data presented in this guide provide a solid foundation for researchers to begin experimental investigations into this intriguing molecule.
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